Ortho-Chloro Impact on Molecular Weight and Lipophilicity
The presence of the ortho-chloro substituent in CAS 1354949-41-9 results in a molecular weight of 242.62 g/mol, which is significantly higher than the 180.17 g/mol of the non-halogenated analog 3-(3-nitrophenyl)-1,3-oxazolidin-2-one (CAS 5198-51-6) . This 62.45 g/mol difference corresponds to the atomic mass of the chlorine atom (35.45) plus additional mass from the substitution pattern. While direct cLogP values are not published, the presence of the lipophilic chlorine atom is expected to increase the compound's LogP by approximately 0.5–1.0 units compared to the non-chlorinated analog based on standard Hansch substituent constants (π(Cl) ≈ 0.71) [1]. This affects both chromatographic behavior and the physicochemical properties of downstream compounds.
| Evidence Dimension | Molecular Weight and Estimated Lipophilicity |
|---|---|
| Target Compound Data | MW = 242.62 g/mol; Estimated π(Cl) contribution to LogP ≈ +0.71 |
| Comparator Or Baseline | 3-(3-Nitrophenyl)-1,3-oxazolidin-2-one (CAS 5198-51-6): MW = 180.17 g/mol; π(H) ≈ 0 |
| Quantified Difference | MW difference: +62.45 g/mol; Estimated LogP increase: +0.71 units |
| Conditions | Calculated molecular weight; lipophilicity estimate based on Hansch substituent constants from the oxazolidinone class. |
Why This Matters
The molecular weight and lipophilicity differences directly impact chromatographic purification conditions and the drug-likeness properties of final compounds, making CAS 1354949-41-9 a non-interchangeable building block for projects requiring specific physicochemical profiles.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
